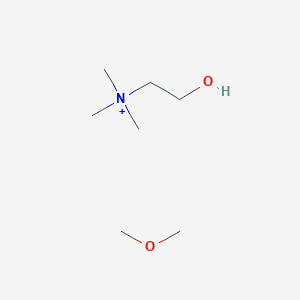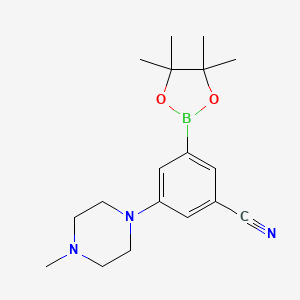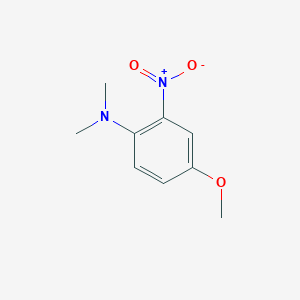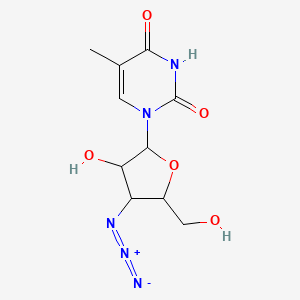![molecular formula C12H8IN3 B12094796 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina es un compuesto heterocíclico que pertenece a la clase de las triazolopiridinas. Este compuesto se caracteriza por la presencia de un átomo de yodo en la posición 6 y un grupo fenilo en la posición 3 del anillo de triazolopiridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina generalmente implica la reacción de 2-hidrazinopiridina con aldehídos aromáticos sustituidos. Se ha desarrollado un método de síntesis práctico de una sola olla, que es suave, eficiente y operacionalmente simple. Este método implica el uso de materiales de partida fácilmente disponibles y se puede llevar a cabo a temperatura ambiente .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina no están ampliamente documentados, el enfoque de síntesis de una sola olla mencionado anteriormente proporciona una ruta escalable y económicamente viable para su producción. El uso de reactivos comunes y condiciones de reacción suaves lo hace adecuado para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo en la posición 6 se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reacciones de oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reacciones de ciclación: El anillo de triazolopiridina puede sufrir reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de 6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina incluyen compuestos de yodo (III) para reacciones de sustitución y varios agentes oxidantes y reductores para reacciones redox .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales en la posición 6, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diversas formas oxidadas o reducidas del compuesto.
Aplicaciones Científicas De Investigación
6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto ha mostrado potencial como inhibidor de la quinasa, convirtiéndolo en un candidato para el desarrollo de fármacos anticancerígenos.
Actividad antibacteriana: Algunos derivados de triazolopiridinas han demostrado una actividad antibacteriana significativa, lo que sugiere un posible uso en el desarrollo de nuevos agentes antimicrobianos.
Ciencia de los materiales: Las propiedades estructurales únicas de 6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina lo hacen adecuado para su uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la quinasa, puede unirse al sitio activo de las quinasas, inhibiendo así su actividad. Esta inhibición puede interrumpir varias vías de señalización celular, lo que lleva a la supresión de la proliferación de células cancerosas . La actividad antibacteriana del compuesto probablemente se deba a su capacidad para interferir con la síntesis de la pared celular bacteriana u otros procesos celulares esenciales .
Comparación Con Compuestos Similares
Compuestos similares
3-Hidroxitriazolo[4,3-a]piridina: Este compuesto tiene un grupo hidroxilo en la posición 3 en lugar de un grupo fenilo.
Derivados de triazolo[4,3-a]pirazina: Estos compuestos tienen un anillo de pirazina fusionado al anillo de triazol y exhiben actividades biológicas similares.
Singularidad
6-Yodo-3-fenil-[1,2,4]triazolo[4,3-a]piridina es único debido a la presencia del átomo de yodo en la posición 6 y el grupo fenilo en la posición 3. Estas características estructurales contribuyen a su reactividad química y actividad biológica distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H8IN3 |
|---|---|
Peso molecular |
321.12 g/mol |
Nombre IUPAC |
6-iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8IN3/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
NOHGWJDXMYCIAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)


![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)
![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)

![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)


